molecular formula C23H29N3O6S B6493330 N'-[(4-methoxyphenyl)methyl]-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 868982-78-9

N'-[(4-methoxyphenyl)methyl]-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B6493330
CAS No.: 868982-78-9
M. Wt: 475.6 g/mol
InChI Key: NGALVCQKYQQQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional ethanediamide derivative featuring a 1,3-oxazolidin-2-yl core substituted with a 2,4,6-trimethylbenzenesulfonyl group and a 4-methoxyphenylmethyl moiety. Its structure combines sulfonyl, oxazolidine, and methoxy aromatic groups, which are associated with diverse physicochemical and biological properties. The ethanediamide backbone facilitates hydrogen bonding, while the sulfonyl group enhances metabolic stability and solubility.

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-15-11-16(2)21(17(3)12-15)33(29,30)26-9-10-32-20(26)14-25-23(28)22(27)24-13-18-5-7-19(31-4)8-6-18/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGALVCQKYQQQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(4-methoxyphenyl)methyl]-N-{[3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in pharmacology.

Chemical Structure and Synthesis

The compound features a unique combination of a methoxyphenyl group, an oxazolidine moiety, and a sulfonyl group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Oxazolidine Ring : This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
  • Sulfonation : The introduction of the sulfonyl group is often performed using chlorosulfonic acid on a suitable aromatic precursor.
  • Final Coupling : The final product is obtained by coupling the oxazolidine derivative with the sulfonyl compound.

Antimicrobial Properties

Research indicates that derivatives of oxazolidines exhibit significant antimicrobial activity. In vitro studies have shown that related compounds can inhibit the growth of various bacteria and fungi, including:

  • Staphylococcus aureus
  • Candida albicans
  • Candida krusei

For instance, a study evaluating similar oxazolidine derivatives demonstrated effective inhibition against these pathogens, suggesting that this compound may also possess similar properties .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented through various assays. A study involving oxadiazole derivatives showed promising results in reducing paw edema in rat models. The following table summarizes the anti-inflammatory effects observed:

CompoundDose (mg/kg)Inhibition of Paw Edema after 3h (%)Inhibition of Paw Edema after 6h (%)
C-1303.28 ± 0.2858.24
C-2302.48 ± 0.2356.48
C-3303.46 ± 0.2251.16
Control-0.36 ± 0.28-
Indomethacin401.78 ± 0.3466.44

These results indicate that modifications to the structure can enhance anti-inflammatory effects .

Case Studies

  • Antimicrobial Evaluation : A series of structurally similar compounds were tested for their ability to combat fungal infections. Compounds with methoxy and sulfonamide groups showed enhanced activity compared to traditional antifungals like fluconazole .
  • Pharmacological Screening : In a comprehensive study on oxazolidine derivatives, researchers found that specific substitutions led to increased potency against resistant bacterial strains . This suggests that this compound could be a candidate for further development in antibiotic therapies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

1,2,4-Triazole-3(4H)-thiones (e.g., compounds [7–9] in ): These feature a triazole ring with sulfonylphenyl and difluorophenyl substituents. Unlike the target compound’s oxazolidine core, triazoles exhibit tautomerism between thione and thiol forms, influencing reactivity and stability .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamides (): These contain a thiazolidinone ring with dioxo groups, contrasting with the oxazolidine’s saturated oxygen-nitrogen heterocycle.

Table 1: Structural Comparison
Compound Class Core Structure Key Substituents Functional Groups Present
Target Compound 1,3-Oxazolidin-2-yl 2,4,6-Trimethylbenzenesulfonyl, 4-methoxy Ethanediamide, sulfonyl, methoxy
1,2,4-Triazole-3(4H)-thiones 1,2,4-Triazole 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl C=S, NH, sulfonyl
Thiazolidinone Derivatives Thiazolidin-5-ylidene Dioxo, methylidenyl C=O (dioxo), amide

Spectral Characteristics

  • IR Spectroscopy :
    • The target compound’s ethanediamide group would exhibit strong C=O stretches (~1660–1680 cm⁻¹), similar to hydrazinecarbothioamides [4–6] in . However, it lacks the C=S band (~1243–1258 cm⁻¹) seen in triazole precursors, indicating distinct electronic environments .
    • Absence of S-H vibrations (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, contrasting with thione-dominated triazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.